4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine is a chemical compound characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 152.2 g/mol. The compound is part of the triazole class, which is known for its diverse applications in pharmaceuticals and agrochemicals. The IUPAC name for this compound is 4-(1H-1,2,4-triazol-3-yl)piperidine, reflecting its structural components. This compound is typically synthesized for research purposes and has shown potential in various scientific applications.
Methods of Synthesis:
The synthesis of 4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine generally involves several key steps:
Technical Details:
The reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in optimizing yield and purity during synthesis. Industrial production may employ automated systems for large-scale synthesis.
Structure:
The molecular structure of 4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine can be represented with the following key features:
Data:
InChI=1S/C7H12N4/c1-3-8-4-2-6(1)7-5-9-11-10-7/h5-6,8H,1-4H2,(H,9,10,11)
C1CNCCC1C2=NNN=C2
This structural information indicates the connectivity and arrangement of atoms within the molecule.
4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry or agricultural science.
The mechanism of action for 4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine largely depends on its biological targets:
Quantitative data on binding affinities and inhibition constants are essential for further understanding its pharmacodynamics.
Physical Properties:
Chemical Properties:
Relevant Data:
The stability of 4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine under various conditions (pH levels, temperature) is crucial for predicting its behavior in different environments.
4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine has several scientific uses:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.:
CAS No.: